Cas no 10262-69-8 (Maprotiline)

Maprotiline structure
Maprotiline structure
Productnaam:Maprotiline
CAS-nummer:10262-69-8
MF:C20H23N
MW:277.40332531929
MDL:MFCD00661057
CID:48484
PubChem ID:4011

Maprotiline Chemische en fysische eigenschappen

Naam en identificatie

    • 3-(9,10-Dihydro-9,10-ethanoanthracen-9-yl)-N-methylpropan-1-amine
    • N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine
    • Maprotiline
    • [14C]-Maprotiline
    • 9-[3-(methylamino)propyl]-9,10-dihydro-9,10-ethanoanthracene
    • Deprilept
    • Dibencycladine
    • Maprotilin
    • Maprotilina
    • Maprotilina [INN-Spanish]
    • Maprotilinum
    • Maprotilinum [INN-Latin]
    • Maprotylina
    • Maprotylina [Polish]
    • 276-Ba
    • Ludiomil
    • Maprotyline
    • n-methyl-10-ethanoanthracene-9(10h)-propylamine
    • N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine
    • 9,10-Ethanoanthracene-9(10H)-propylamine, N-methyl-
    • Maprotiline (base and/or unspecified salts)
    • MAPROTILINE [USAN]
    • NCGC00024886-02
    • GTPL2402
    • NCGC00015708-07
    • NCGC00015708-12
    • MAPROTILINE [MI]
    • SDCCGSBI-0050789.P005
    • N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine
    • Prestwick0_000346
    • SPBio_000218
    • 2,6-dimethoxbenzoylacetonitrile
    • Spectrum3_000483
    • MAPROTILINE [MART.]
    • IDI1_000891
    • NCGC00015708-25
    • NCGC00018217-01
    • BRD-K03319035-003-02-7
    • EN300-297414
    • Spectrum5_000918
    • NINDS_000891
    • BRD-K03319035-001-01-3
    • NCGC00015708-15
    • Spectrum_000887
    • KBio2_003935
    • NCGC00024886-01
    • N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine;N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine
    • NCGC00015708-05
    • AKOS005530670
    • Lopac0_000812
    • D02566
    • MAPROTILINE [VANDF]
    • SBI-0050789.P003
    • Tocris-0935
    • EINECS 233-599-4
    • NCGC00015708-09
    • DTXCID5025029
    • CHEMBL21731
    • NCGC00015708-08
    • Tox21_110200
    • Prestwick3_000346
    • CCG-204896
    • 9,10-Ethanoanthracene-9(10H)-propanamine, N-methyl-
    • Spectrum4_000035
    • HMS2089K11
    • J-000745
    • SCHEMBL121015
    • AB00514665
    • BPBio1_000453
    • NCGC00015708-17
    • SCHEMBL33993
    • 10262-69-8
    • 2U1W68TROF
    • SMP1_000169
    • BA-34276 FREE BASE
    • AR-111
    • DB00934
    • NCGC00015708-11
    • Maprotiline (USAN)
    • KBio2_006503
    • NCGC00015708-13
    • SPBio_002332
    • SCHEMBL21994200
    • NCGC00015708-03
    • KBio1_000891
    • AB00053679_35
    • BSPBio_001945
    • NCGC00015708-06
    • Q418361
    • BDBM50378025
    • Dibencycladine, Deprilept, Ludiomil
    • NCGC00015708-10
    • HY-B0444A
    • methyl({3-[(1r)-tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2(7),3,5,9(14),10,12-hexaen-1-yl]propyl})amine
    • QSLMDECMDJKHMQ-UHFFFAOYSA-N
    • Prestwick1_000346
    • BA-34,276 FREE BASE
    • AB01275432-01
    • Maprotiline [USAN:INN:BAN]
    • Prestwick2_000346
    • BSPBio_000411
    • DTXSID7045029
    • KBio3_001445
    • Tox21_110200_1
    • NCGC00024886-03
    • AB00053679-33
    • KBioSS_001367
    • CHEBI:6690
    • NCGC00015708-02
    • CAS-10347-81-6
    • CHEMBL1201257
    • EN300-226729
    • DivK1c_000891
    • BRD-K25433859-003-14-8
    • AB00053679_34
    • Spectrum2_000139
    • methyl(3-{tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2(7),3,5,9(14),10,12-hexaen-1-yl}propyl)amine
    • NCGC00015708-04
    • AC-12507
    • BDBM50101973
    • CS-0013653
    • L001173
    • BRD-K25433859-003-11-4
    • Lopac-M-9651
    • CAS-10262-69-8
    • C07107
    • PD132485
    • NCGC00016691-01
    • 3-(9,10-Dihydro-9,10-ethanoanthracen-9-yl)propylmethylamine
    • MAPROTILINE [INN]
    • MLS001201766
    • NS00009793
    • SMR000641863
    • UNII-2U1W68TROF
    • NCGC00015708-01
    • HMS2962E12
    • NCGC00015708-19
    • MAPROTILINE [WHO-DD]
    • KBio2_001367
    • BA-34,276 [AS HYDROCHLORIDE]
    • KBioGR_000469
    • BRN 2385493
    • BA-34276 [As Hydrochloride]
    • methyl(3-(tetracyclo(6.6.2.02,7.09,14)hexadeca-2,4,6,9,11,13-hexaen-1-yl)propyl)amine
    • 3-(9,10-ethanoanthracen-9(10H)-yl)-N-methylpropan-1-amine
    • Maprotilina (INN-Spanish)
    • Ludiomil (TN)
    • BRD-K25433859-003-24-7
    • DA-75318
    • N06AA21
    • G78229
    • methyl(3-{tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-1-yl}propyl)amine
    • STK711156
    • BA-34,276 (AS HYDROCHLORIDE)
    • BRD-K25433859-003-23-9
    • BBL010079
    • methyl(3-(tetracyclo(6.6.2.0^(2,7).0^(9,14))hexadeca-2(7),3,5,9(14),10,12-hexaen-1-yl)propyl)amine
    • BRD-K25433859-003-25-4
    • Maprotilinum (INN-Latin)
    • MAPROTILINE (MART.)
    • MDL: MFCD00661057
    • Inchi: 1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3
    • InChI-sleutel: QSLMDECMDJKHMQ-UHFFFAOYSA-N
    • LACHT: N(C)CCCC12C3C=CC=CC=3C(C3C=CC=CC1=3)CC2

Berekende eigenschappen

  • Exacte massa: 277.18300
  • Monoisotopische massa: 277.183049738g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 339
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 12Ų

Experimentele eigenschappen

  • Kleur/vorm: White crystalline powder
  • Dichtheid: 0.9801 (rough estimate)
  • Smeltpunt: 92-94°
  • Kookpunt: 410.26°C (rough estimate)
  • Brekindex: 1.4900 (estimate)
  • PSA: 12.03000
  • LogboekP: 4.60230
  • Oplosbaarheid: It is easily soluble in chloroform, slightly soluble in methanol \ ethanol \ glacial acetic acid, poorly soluble in water \ sec butanol, and almost insoluble in ethyl acetate \ petroleum ether

Maprotiline Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:3249
  • Veiligheidstermijn:6.1(b)
  • Verpakkingsgroep:III
  • Verpakkingsgroep:III
  • Gevaarsniveau:6.1(b)
  • Gevaarklasse:6.1(b)
  • PackingGroup:III

Maprotiline Douanegegevens

  • HS-CODE:2921499090
  • Douanegegevens:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Maprotiline Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-226729-0.1g
methyl({3-[(1r)-tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-1-yl]propyl})amine
10262-69-8 95%
0.1g
$1019.0 2024-06-20
Enamine
EN300-226729-1.0g
methyl({3-[(1r)-tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-1-yl]propyl})amine
10262-69-8 95%
1.0g
$1157.0 2024-06-20
Enamine
EN300-226729-2.5g
methyl({3-[(1r)-tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-1-yl]propyl})amine
10262-69-8 95%
2.5g
$2268.0 2024-06-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M928091-25mg
Maprotiline
10262-69-8 >98%
25mg
¥520.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M928091-bulk
Maprotiline
10262-69-8 >98%
bulk
¥POA 2022-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-337895-100 mg
Maprotiline,
10262-69-8
100MG
¥4,212.00 2023-07-10
Enamine
EN300-297414-2.5g
methyl(3-{tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-1-yl}propyl)amine
10262-69-8 95.0%
2.5g
$602.0 2025-03-19
Enamine
EN300-297414-0.1g
methyl(3-{tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-1-yl}propyl)amine
10262-69-8 95.0%
0.1g
$271.0 2025-03-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M928091-1g
Maprotiline
10262-69-8 >98%
1g
¥6,600.00 2022-09-01
Enamine
EN300-226729-5.0g
methyl({3-[(1r)-tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-1-yl]propyl})amine
10262-69-8 95%
5.0g
$3355.0 2024-06-20
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